2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-2-8-16(9-3-13)26-19-17(11-23-26)20(28)25(12-22-19)24-18(27)10-14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVBZPWICJJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with p-tolyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other parts of the molecule.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant growth inhibition across multiple carcinoma types, including breast and prostate cancers. The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a contributing factor in various diseases such as cardiovascular disorders and cancer. Compounds with similar structures have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes . The design and synthesis of derivatives targeting COX-2 have led to compounds that reduce inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Another area of application is in antimicrobial research. Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit bacterial growth and could serve as leads in developing new antibiotics. The presence of the fluorophenyl moiety may enhance the lipophilicity and bioavailability of these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds. Modifications on the pyrazolo[3,4-d]pyrimidine core or substituents like the fluorophenyl group can significantly alter biological activity. For example, varying the substituent on the nitrogen atom or altering the position of functional groups can lead to enhanced potency against specific targets .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Efficacy : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives assessed their anticancer properties against 60 different human carcinoma cell lines. The results indicated that certain derivatives showed over 70% growth inhibition at concentrations as low as 10 µM .
- COX-2 Inhibition : Research focused on synthesizing new COX-2 inhibitors derived from pyrazolo[3,4-d]pyrimidine frameworks demonstrated significant anti-inflammatory activity in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .
- Antimicrobial Testing : A set of synthesized compounds was tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares Compound A with structurally related pyrazolo-pyrimidinone derivatives:
<sup>*</sup>Calculated using ChemDraw software.
Key Structural and Functional Differences
Compound E’s 4-fluoro-2-hydroxyphenyl introduces hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability .
C5 Substituents :
- Compound A ’s 4-fluorophenyl acetamide balances hydrophobicity and electronic effects, whereas Compound B ’s 2-methoxyphenyl enhances solubility but may reduce target affinity due to steric hindrance .
- Compound C ’s 3-methyl-pyrazole moiety introduces conformational rigidity, favoring interactions with ATP-binding sites in kinases like JAK2 .
Core Modifications :
- Compound D ’s pyrazolo[4,3-d]pyrimidine scaffold shifts the nitrogen positions, altering binding modes in FLT3 inhibition compared to Compound A .
Biological Activity
2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activities, and implications in medicinal chemistry, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
- Molecular Formula : C20H16FN5O2
- Molecular Weight : 377.4 g/mol
- CAS Number : 900008-22-2
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities, making it a subject of interest in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : RFX 393 (renal carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- RFX 393: IC50 = 11.70 µM
- MCF-7: IC50 = 15.50 µM
- A549: IC50 = 20.00 µM
These values indicate significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound has shown promising results in neuroprotection studies:
- Mechanism of Action : Inhibition of acetylcholinesterase (AChE) activity, which is crucial for Alzheimer's disease management.
- AChE Inhibition Percentage : 16.00 ± 0.04% compared to Donepezil as a standard reference.
This suggests that the compound may help mitigate cognitive decline associated with neurodegenerative diseases .
Anti-inflammatory Activity
In vitro studies demonstrated that the compound exhibits anti-inflammatory properties:
- Cytokine Inhibition : Reduced levels of pro-inflammatory cytokines in treated macrophages.
- Potential Applications : Could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced biological activity.
| Position | Modification | Biological Activity |
|---|---|---|
| 1 | Fluorine | Increased potency against cancer cells |
| 2 | Methyl group | Enhanced neuroprotective effects |
Case Studies
- Almehizia et al. (2024) conducted a comprehensive study on various pyrazolo-pyrimidine derivatives, including this compound, demonstrating its ability to inhibit AChE and exhibit antioxidant properties.
- Dlugosz et al. (2023) reported on dual anticancer and antimicrobial activities of similar compounds, reinforcing the importance of this scaffold in drug design.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and what intermediates are critical?
Methodological Answer: The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:
- Nucleophilic substitution at the pyrimidine ring using α-chloroacetamides or chloroethyl ketones (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions .
- Coupling reactions with 4-fluorophenylacetic acid derivatives to introduce the fluorophenylacetamide moiety.
- Optimization of reaction conditions : Solvents (e.g., DMF or acetonitrile), temperatures (80–120°C), and catalysts (e.g., K₂CO₃ or Et₃N) to improve yields.
Q. Critical intermediates :
- 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (core scaffold).
- α-Chloroacetamide intermediates for functionalization.
Table 1 : Example Reaction Conditions from Analogous Syntheses
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and pyrazolo-pyrimidine carbons (δ 150–160 ppm for C=O groups) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. Example: Fluorophenyl groups exhibit C–F bond lengths of ~1.34 Å .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₉FN₅O₂: 424.15 g/mol) .
Note : Discrepancies in crystallographic data (e.g., thermal motion artifacts) require iterative refinement using SHELXL’s least-squares algorithms .
Q. What in vitro models are used to evaluate its biological activity, and how are assays designed?
Methodological Answer:
- Cancer cell lines : A549 (lung adenocarcinoma), MCF-7 (breast cancer). Assays include:
- Dose-response curves : Test concentrations range from 1 nM to 100 µM.
Key findings from analogs : Compound CBS-1 (pyrazolo-pyrimidine hybrid) showed IC₅₀ = 2.1 µM in A549 cells, outperforming doxorubicin (IC₅₀ = 4.8 µM) .
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
Methodological Answer:
- Data quality checks : Assess R-factor convergence (target: R₁ < 0.05). Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Thermal parameter adjustment : Anisotropic refinement for heavy atoms (e.g., fluorine) to reduce electron density artifacts .
- Validation tools : PLATON’s ADDSYM to detect missed symmetry elements .
Example : In a fluorophenyl analog, incorrect assignment of fluorine position increased R₁ from 0.04 to 0.07. Re-refinement with restraints on F–C bond lengths resolved the issue .
Q. How does the 4-fluorophenyl group influence bioactivity and binding interactions?
Methodological Answer:
- Electron-withdrawing effects : Fluorine enhances metabolic stability and hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- SAR studies : Replace fluorophenyl with chloro/methoxy groups to compare potency. For example:
- Computational docking : Fluorine forms halogen bonds with backbone carbonyls (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
Q. What in vivo models are appropriate for efficacy studies, and which parameters are measured?
Methodological Answer:
- Xenograft models : Nude mice implanted with A549 tumors (100–200 mm³ initial volume).
- Dosage : 10–50 mg/kg (oral or IP, daily for 21 days) .
- Endpoints :
- Tumor volume reduction (caliper measurements).
- Histopathology (H&E staining for necrosis).
- Toxicity markers (ALT/AST levels, body weight).
Results from analogs : CBS-1 reduced tumor volume by 62% vs. control (p < 0.001) with no hepatotoxicity .
Q. How are structure-activity relationship (SAR) studies designed for pyrazolo-pyrimidine derivatives?
Methodological Answer:
- Variation points :
- Assay prioritization :
- High-throughput screening (HTS) for IC₅₀.
- Selectivity panels (e.g., kinase profiling).
Table 2 : SAR Data for Analogous Compounds
| Substituent | IC₅₀ (A549, µM) | Selectivity (Kinase X) |
|---|---|---|
| 4-Fluorophenyl | 2.1 | 10-fold over wild-type |
| 4-Methoxyphenyl | 5.3 | No selectivity |
| 4-Chlorophenyl | 3.8 | 5-fold selectivity |
Q. What computational strategies predict binding affinity and pharmacokinetics?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions (e.g., fluorophenyl in hydrophobic pockets) .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns).
- ADMET prediction : SwissADME for bioavailability (TPSA < 90 Ų, LogP < 5) .
Example : A fluorophenyl analog showed predicted LogP = 3.1 (experimental = 3.4), aligning with good membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
